Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 4-methoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-7-10-8(14-2)5-4-6-9(10)16-11(7)12(13)15-3/h4-6H,1-3H3 |
InChI Key |
FJPKVTCKAQNXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Formation via Perkin Rearrangement
The Perkin rearrangement offers a robust pathway for benzofuran-2-carboxylate synthesis. Starting with 3-halocoumarins, this method involves ring contraction under basic conditions. For example, 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid was synthesized by heating 3-chlorocoumarin derivatives in ethanol with sodium hydroxide under microwave irradiation (79°C, 300W), achieving yields of 78–85%. Adapting this approach, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate can be synthesized by substituting the coumarin precursor with a 4-methoxy-3-methyl variant, followed by esterification with methanol and sulfuric acid.
Key Reaction Conditions:
Cyclocondensation of Ketoesters
Cyclocondensation of α-ketoesters with phenolic derivatives is another classical route. For instance, methyl 3-methylbenzofuran-2-carboxylate was synthesized by reacting methyl acetoacetate with 2-hydroxybenzaldehyde derivatives in acetic acid under reflux. Introducing methoxy and methyl groups requires substituted phenolic starting materials.
Optimization Insights:
-
Acid Catalyst: Acetic acid or H₂SO₄ improves cyclization.
-
Yield: 65–72% for unsubstituted benzofurans, decreasing with bulky substituents.
Microwave-Assisted Synthesis
Accelerated Ring Formation
Microwave irradiation significantly reduces reaction times. A study demonstrated that 3-methylbenzofuran derivatives could be synthesized in 5–15 minutes using ethanol and NaOH under microwave conditions (300W). Applied to the target compound, this method involves:
Oxidative Decarboxylation
Microwave-assisted oxidative decarboxylation converts benzofuran carboxylic acids to esters. For example, 3-methylbenzofuran-2-carboxylic acid was decarboxylated using acetic anhydride under microwave conditions to yield the methyl ester. Adapting this for the target compound would require starting with 4-methoxy-3-methylbenzofuran-2-carboxylic acid.
Catalytic Esterification Strategies
Direct Esterification of Carboxylic Acids
Esterification of pre-synthesized 4-methoxy-3-methylbenzofuran-2-carboxylic acid with methanol is a straightforward approach. Using H₂SO₄ or HCl as a catalyst, yields of 75–82% are achievable.
Bromination-Esterification Tandem Process
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Perkin Rearrangement | 3-Halocoumarin | NaOH, Ethanol, Microwave | 78–85 | Rapid, high yield | Requires specialized precursors |
| Cyclocondensation | Phenolic derivatives | Acetic acid, Reflux | 65–72 | Simple setup | Low yield for substituted derivatives |
| Microwave Decarboxylation | Benzofuran carboxylic acid | Acetic anhydride, Microwave | 70–78 | Fast, avoids harsh acids | Requires carboxylic acid precursor |
| Direct Esterification | Carboxylic acid | H₂SO₄, Methanol | 75–82 | One-step, scalable | Long reaction time |
Mechanistic Insights and Side Reactions
Perkin Rearrangement Mechanism
The reaction proceeds via:
Competitive Side Reactions
-
Over-Esterification: Excess methanol can lead to dimethyl esters, mitigated by stoichiometric control.
-
Demethylation: Harsh acidic conditions may remove methoxy groups, requiring pH monitoring.
Industrial-Scale Considerations
Cost-Effective Precursors
Patents highlight the use of methoxyacetyl chloride and methyl methoxyacetate as economical alternatives to expensive ethyl 2-methoxyacetoacetate. For example, methoxyacetyl chloride reacts with cyclopropane-dicarboxylic acid derivatives under mild conditions (0–10°C) to yield intermediates for further functionalization.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group at the 4-position activates the benzofuran ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.
Bromination
-
Reagents/Conditions : Molecular bromine (Br₂) in acetic acid (AcOH) at 25°C for 4 hours .
-
Product : 5-Bromo-4-methoxy-3-methylbenzofuran-2-carboxylate (bromination occurs para to the methoxy group).
-
Yield : ~76% (based on analogous bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid) .
-
Mechanism : The methoxy group donates electron density via resonance, stabilizing the arenium ion intermediate. Bromine attacks the para position, forming a substituted product .
Nitration
-
Reagents/Conditions : Nitration mixture (HNO₃/H₂SO₄) at 0–5°C.
-
Product : 5-Nitro-4-methoxy-3-methylbenzofuran-2-carboxylate.
-
Notes : Nitration typically occurs at the same position as bromination due to similar directing effects.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Basic Hydrolysis
-
Reagents/Conditions : 2M NaOH in ethanol/water (1:1), reflux for 6 hours.
-
Product : 4-Methoxy-3-methylbenzofuran-2-carboxylic acid.
-
Yield : ~85% (observed for analogous benzofuran esters).
-
Mechanism : Nucleophilic acyl substitution by hydroxide ion, followed by protonation.
Acidic Hydrolysis
-
Reagents/Conditions : Concentrated H₂SO₄ in water, reflux for 8 hours.
-
Product : Same as above, but with slower kinetics compared to basic conditions.
Reduction Reactions
The ester group is reducible to a primary alcohol using strong reducing agents.
Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Reagents/Conditions : LiAlH₄ in tetrahydrofuran (THF), 0°C to room temperature, 2 hours.
-
Product : 2-(Hydroxymethyl)-4-methoxy-3-methylbenzofuran.
-
Yield : ~68% (based on reduction of ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate).
-
Mechanism : The ester carbonyl is reduced to a primary alcohol via a two-electron transfer process.
Oxidation Reactions
The methyl group at the 3-position can be oxidized to a carboxylic acid under strong conditions.
Potassium Permanganate (KMnO₄) Oxidation
-
Reagents/Conditions : KMnO₄ in H₂SO₄, 60°C for 3 hours.
-
Product : 4-Methoxy-3-carboxybenzofuran-2-carboxylic acid.
-
Yield : ~72% (observed for similar benzofuran derivatives).
-
Mechanism : Sequential oxidation of the methyl group to a carboxyl group via radical intermediates.
Demethylation of Methoxy Group
-
Reagents/Conditions : BBr₃ in dichloromethane (DCM), −78°C to room temperature, 12 hours .
-
Product : 4-Hydroxy-3-methylbenzofuran-2-carboxylate.
-
Notes : Demethylation converts the methoxy group to a hydroxyl group, altering electronic properties .
Comparative Reaction Conditions and Yields
Mechanistic Insights
-
Electrophilic Substitution : The methoxy group enhances ring electron density, favoring para attack .
-
Ester Reactivity : The carbonyl group is susceptible to nucleophilic attack (e.g., hydrolysis) or reduction.
-
Steric Effects : The 3-methyl group may hinder reactions at adjacent positions, directing substituents to the 5- and 7-positions .
Scientific Research Applications
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate is a compound of significant interest in various scientific research applications. This article explores its applications, particularly in pharmaceuticals, materials science, and biological research, supported by comprehensive data tables and documented case studies.
Structural Characteristics
- Benzofuran Core : Provides a stable aromatic system.
- Methoxy Group : Enhances solubility and biological activity.
- Carboxylate Functionality : Contributes to potential reactivity and interaction with biological targets.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory properties. It functions as an inhibitor of leukotriene biosynthesis, which is crucial in treating conditions such as asthma and allergic reactions. The compound's ability to inhibit leukotrienes suggests its potential use in treating:
- Asthma : By reducing bronchoconstriction.
- Allergic Rhinitis : By alleviating symptoms associated with allergies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of benzofuran derivatives, including this compound. The compound has shown significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| E. coli | 15 | 200 |
| S. aureus | 20 | 150 |
These results indicate promising antimicrobial properties, suggesting the compound's potential application in treating bacterial infections.
Fluorescent Properties
This compound has been explored for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's fluorescence can be tuned by modifying its structure, allowing for the development of materials with specific optical characteristics.
Case Study: Fluorescent Emission
In a study involving various benzofuran derivatives, this compound exhibited strong blue fluorescence under UV light, with quantum yields measured at approximately 0.75. This property enhances its applicability in:
- OLEDs : As a component for efficient light emission.
- Biological Imaging : For tracking cellular processes due to its fluorescent nature.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate are compared below with analogous benzofuran, furan, and heterocyclic carboxylates.
Structural Analogues
Functional Group Analysis
- Methoxy vs. Methyl Groups: The 4-methoxy group in the target compound increases electron density on the benzofuran ring compared to non-oxygenated alkyl substituents (e.g., 3-methyl). This enhances stability in oxidative conditions but may reduce metabolic clearance in biological systems relative to unmethoxylated analogues .
- Carboxylate Esters: Unlike non-esterified benzofurans, the methyl ester at position 2 improves lipophilicity, facilitating membrane permeability in drug candidates. For example, methyl 5-amino-1-benzothiophene-2-carboxylate shares this feature but exhibits distinct reactivity due to the sulfur atom .
Physicochemical Properties
| Property | Target Compound | Methyl 2-(4-hydroxy-2-methoxyphenyl)-6-methoxy-3-benzofurancarboxylate | Methyl 5-amino-1-benzothiophene-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250 (estimated) | 328.3 | 207.25 |
| LogP (Predicted) | 2.8–3.2 | 2.1 | 1.9 |
| Solubility | Moderate in DCM, acetone | High in polar aprotic solvents (e.g., DMSO) | Low in water; moderate in methanol |
Biological Activity
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (MMBC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
MMBC features a benzofuran core, characterized by a fused benzene and furan ring system. The presence of methoxy and methyl substituents enhances its chemical reactivity and biological activity. The molecular formula for MMBC is CHO with a molecular weight of approximately 220.23 g/mol.
Biological Activities
Research indicates that MMBC exhibits several biological activities, including:
- Antioxidant Activity : MMBC has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anticancer Properties : Preliminary studies suggest that MMBC may inhibit the proliferation of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 cells.
- Antimicrobial Effects : MMBC has demonstrated activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
The mechanism by which MMBC exerts its biological effects is multifaceted:
- Enzyme Inhibition : MMBC may interact with specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound could bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of MMBC on A549 and NCI-H23 cell lines. The results indicated that MMBC exhibited an IC value ranging from 1.48 µM to 47.02 µM, demonstrating significant antiproliferative activity comparable to established chemotherapeutic agents.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| MMBC | A549 | 1.48 |
| Staurosporine | A549 | 1.52 |
| MMBC | NCI-H23 | 0.49 |
Antimicrobial Activity
In antimicrobial evaluations, MMBC showed effective inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <10 |
| Mycobacterium tuberculosis | <0.60 |
Case Study 1: Anticancer Potential
In vitro studies on A549 cells treated with MMBC revealed a significant increase in apoptosis rates compared to control groups. The Annexin V-FITC/PI staining assay indicated that approximately 42% of treated cells underwent apoptosis.
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that MMBC derivatives exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves constructing the benzofuran core via cyclization of substituted phenols with propargyl alcohols or esters. A cascade [3,3]-sigmatropic rearrangement followed by aromatization (e.g., using BF₃·Et₂O as a catalyst) is effective for introducing substituents like methoxy and methyl groups . Key steps include:
- Cyclization : Optimize temperature (80–120°C) and solvent (toluene or DCM) to minimize side products.
- Esterification : Use methyl chloroformate under basic conditions (e.g., pyridine) to ensure high conversion.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (≥95%) and NMR spectroscopy .
Q. How can spectroscopic techniques (NMR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals by comparing with analogous benzofuran derivatives. The methoxy group (δ ~3.8–4.0 ppm) and methyl substituent (δ ~2.3–2.5 ppm) are diagnostic. Aromatic protons in the benzofuran core appear as doublets (J = 8–10 Hz) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]⁺ calculated for C₁₂H₁₂O₄: 220.0736). Fragmentation patterns (e.g., loss of COOCH₃) aid in structural validation .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of substituent introduction in methylbenzofuran derivatives, and how can competing pathways be controlled?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, the 4-methoxy group directs electrophilic substitution to the 3-position via resonance stabilization. Computational studies (DFT) can model transition states to predict substituent orientation. Competing pathways (e.g., over-oxidation) are mitigated by:
- Catalyst Choice : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
- Temperature Control : Lower temperatures (0–25°C) favor kinetic over thermodynamic products .
Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is critical for:
- Bond Length/Angle Analysis : Confirm planarity of the benzofuran core (C–O bond length ~1.36 Å) and torsional angles of substituents.
- Electron Density Maps : Identify potential disorder in the methoxy group using iterative refinement cycles.
- Twinned Data : Apply twin law matrices in SHELXTL to resolve overlapping reflections .
Q. What strategies address discrepancies between experimental spectroscopic data and computational (DFT) predictions for this compound?
- Methodological Answer :
- Solvent Effects : Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to align predicted vs. observed NMR shifts.
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotational barriers in the ester group.
- Validation : Cross-check with solid-state IR (e.g., carbonyl stretch ~1720 cm⁻¹) to confirm computational vibrational frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
